6-Ethynylnicotinonitrile

Descripción

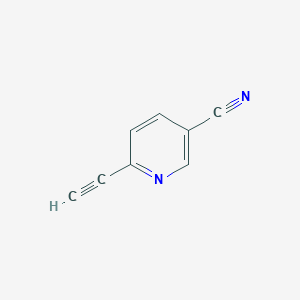

Structure

3D Structure

Propiedades

IUPAC Name |

6-ethynylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-2-8-4-3-7(5-9)6-10-8/h1,3-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVLYLFRULTXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethynylnicotinonitrile

Established Synthetic Pathways

The introduction of an ethynyl (B1212043) moiety at the 6-position of the nicotinonitrile ring is most commonly accomplished using palladium-catalyzed cross-coupling reactions. These reactions are favored for their high yields, functional group tolerance, and predictable regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are central to the formation of the C-C bond between the pyridine (B92270) ring and the ethynyl group. The Sonogashira coupling is the most prominent and well-established method for this transformation. Analogous Suzuki and Heck couplings, while theoretically possible for related transformations, are less commonly employed for the direct synthesis of 6-ethynylnicotinonitrile.

The Sonogashira reaction provides a direct and efficient route to this compound by coupling a 6-halonicotinonitrile with a terminal alkyne. uwindsor.ca This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. The choice of the halogen atom on the nicotinonitrile substrate (I > Br > Cl) influences the reaction conditions, with iodides and bromides being more reactive than chlorides.

A common and practical approach involves the use of a protected alkyne, such as ethynyltrimethylsilane (TMSA). wikipedia.org This reagent is a stable, liquid-phase source of the ethynyl group, offering advantages over the direct use of gaseous acetylene. The trimethylsilyl (B98337) group serves as a protecting group, preventing unwanted side reactions and facilitating purification.

The general reaction scheme involves the coupling of a 6-halonicotinonitrile (e.g., 6-chloro- or 6-bromonicotinonitrile) with TMSA in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI). A suitable base, such as triethylamine or diisopropylethylamine, is used to neutralize the hydrogen halide formed during the reaction. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Following the successful coupling to form 6-((trimethylsilyl)ethynyl)nicotinonitrile, the trimethylsilyl group is readily removed under mild conditions. This deprotection step is usually achieved by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol, to yield the final product, this compound.

| Starting Material | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| 6-Bromonicotinonitrile | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | THF | 6-((Trimethylsilyl)ethynyl)nicotinonitrile | High |

| 6-Chloronicotinonitrile | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI | Diisopropylethylamine | DMF | 6-((Trimethylsilyl)ethynyl)nicotinonitrile | Moderate to High |

This table represents typical reaction conditions and expected outcomes based on analogous reactions in the literature. Specific yields may vary depending on the precise reaction conditions.

The Sonogashira coupling is also highly versatile for the synthesis of derivatives of this compound, where the terminal alkyne bears a substituent. This allows for the direct incorporation of various functional groups into the final molecule. The reaction conditions are generally similar to those used for the coupling with TMSA. The choice of catalyst, base, and solvent can be optimized depending on the nature of the substituted alkyne and the halonicotinonitrile. This approach has been successfully applied to the synthesis of various 6-alkynyl-3-fluoro-2-cyanopyridines, demonstrating the broad scope of this methodology.

| 6-Halonicotinonitrile Derivative | Substituted Alkyne | Catalyst System | Base | Solvent | Product |

| 6-Bromo-3-fluoronicotinonitrile | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | THF | 6-(Phenylethynyl)-3-fluoronicotinonitrile |

| 6-Bromo-3-fluoronicotinonitrile | 1-Hexyne | Pd(PPh₃)₄, CuI | Triethylamine | THF | 6-(Hex-1-yn-1-yl)-3-fluoronicotinonitrile |

This table illustrates the versatility of the Sonogashira coupling for creating a variety of substituted this compound analogues.

While the Sonogashira coupling is the primary method for the direct introduction of the ethynyl group, Suzuki and Heck couplings represent potential alternative strategies for modifying the nicotinonitrile scaffold, which could indirectly lead to the synthesis of this compound.

The Suzuki coupling involves the reaction of a halonicotinonitrile with a vinylboronic acid or ester, catalyzed by a palladium complex. organic-chemistry.org This would yield a 6-vinylnicotinonitrile (B102711) intermediate. Subsequent transformation of the vinyl group, for instance, through bromination followed by dehydrobromination, could potentially lead to the desired ethynyl functionality. However, this multi-step approach is less direct than the Sonogashira reaction.

The Heck reaction could, in principle, be used to couple a 6-halonicotinonitrile with an alkene. wikipedia.org For example, a reaction with ethylene could introduce a vinyl group, similar to the Suzuki coupling outcome. Alternatively, coupling with a silylated alkene could offer a different route to a precursor of the ethynyl group. As with the Suzuki coupling, the Heck reaction would represent an indirect and likely less efficient pathway to this compound compared to the direct Sonogashira coupling.

Sonogashira Coupling of Halonicotinonitriles

Directed Metalation Strategies

Directed metalation, specifically directed ortho-lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at an adjacent position.

In the case of nicotinonitrile, both the pyridine nitrogen and the cyano group can act as directing groups. The pyridine nitrogen typically directs lithiation to the C2 and C6 positions. The cyano group is also known to be a directing group. The regioselectivity of the lithiation of nicotinonitrile would depend on the relative directing ability of these two groups and the reaction conditions.

If lithiation could be selectively achieved at the 6-position of the nicotinonitrile ring, the resulting organolithium intermediate could then be quenched with an appropriate electrophile to introduce a functional group that could be subsequently converted to an ethynyl group. For example, reaction with a silicon or tin electrophile, followed by a cross-coupling reaction, could be a potential, albeit multi-step, route. However, achieving selective metalation at the 6-position in the presence of the C2 and C4 protons, which are also activated by the pyridine nitrogen, presents a significant challenge. To date, this approach has not been reported as a primary synthetic route to this compound.

Deprotonation-Based Alkynylation

A direct approach to the synthesis of this compound involves the deprotonation of a suitable nicotinonitrile precursor followed by reaction with an ethynylating agent. This method, while conceptually straightforward, is highly dependent on the regioselective generation of a carbanion at the C6 position of the pyridine ring. The nitrile group at the 3-position is electron-withdrawing, which can influence the acidity of the ring protons. The successful implementation of this strategy requires a strong, sterically hindered base to selectively abstract a proton from the desired position, followed by quenching with an electrophilic source of the ethynyl group, such as a protected acetylene derivative.

| Step | Description | Key Reagents/Conditions |

| 1. Deprotonation | Regioselective removal of the proton at the C6 position of the nicotinonitrile ring. | Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) in an aprotic solvent (e.g., THF) at low temperatures. |

| 2. Alkynylation | Introduction of the ethynyl group by reacting the generated carbanion with an electrophilic acetylene source. | Ethynylating agent (e.g., a protected bromo- or iodoacetylene). |

| 3. Deprotection | Removal of the protecting group from the ethynyl moiety, if necessary. | Appropriate deprotection conditions depending on the protecting group used. |

Multistep Synthesis Approaches

More commonly, this compound is prepared through multistep synthetic sequences that offer greater control over the final structure. These methods often start from readily available nicotinic acid or nicotinamide (B372718) derivatives.

A versatile strategy for the synthesis of this compound begins with nicotinic acid. This approach typically involves the initial conversion of the carboxylic acid to other functional groups that facilitate the introduction of the cyano and ethynyl moieties. A plausible synthetic sequence is outlined below:

Halogenation: The first step often involves the regioselective halogenation of a nicotinic acid derivative at the 6-position. This can be a challenging transformation and may require specific directing groups or reaction conditions to achieve the desired regioselectivity.

Nitrile Formation: The carboxylic acid or an ester derivative can be converted to the nitrile group. This can be achieved through various methods, such as dehydration of a primary amide (formed from the carboxylic acid) or through nucleophilic substitution of a suitable leaving group with a cyanide salt.

Sonogashira Coupling: The key step in this sequence is the palladium-catalyzed Sonogashira cross-coupling reaction. researchgate.net This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. In this context, the 6-halonicotinonitrile intermediate is reacted with a suitable alkyne, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Deprotection: If a protected alkyne like trimethylsilylacetylene is used, a final deprotection step is required to yield the terminal alkyne, this compound.

A representative reaction scheme for the Sonogashira coupling is as follows:

This reaction scheme illustrates the general Sonogashira coupling between a 6-halonicotinonitrile and trimethylsilylacetylene, followed by deprotection to yield this compound.

The synthetic routes established for this compound can be adapted to prepare a variety of its derivatives. By employing substituted nicotinic acid starting materials or utilizing different terminal alkynes in the Sonogashira coupling step, a library of analogous compounds can be generated. For instance, using a substituted phenylacetylene in the coupling reaction would yield a 6-(phenylethynyl)nicotinonitrile derivative. This modularity allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.

Advanced Synthetic Considerations

The synthesis of this compound requires careful consideration of several advanced concepts to ensure high yields and purity of the final product.

Regioselectivity in Nicotinonitrile Functionalization

Achieving the desired substitution pattern on the nicotinonitrile ring is a critical challenge. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the electron-withdrawing nitrile group, dictate the reactivity and regioselectivity of electrophilic and nucleophilic substitution reactions.

For the synthesis of this compound, the key is the regioselective introduction of a functional group at the C6 position that can then be converted to the ethynyl group. This is often a halogen atom (Cl, Br, or I) to serve as a handle for the Sonogashira coupling. The direct halogenation of nicotinonitrile can lead to a mixture of isomers. Therefore, regioselective methods are employed, which may involve:

Directed ortho-metalation: Utilizing a directing group to guide a metalating agent (like a strong lithium base) to the desired position, followed by quenching with an electrophilic halogen source.

Activation of specific positions: Employing specific reaction conditions or catalysts that favor functionalization at the C6 position. For instance, in some pyridine systems, certain palladium-catalyzed C-H activation reactions can exhibit high regioselectivity. nih.gov

| Position | Electronic Nature | Susceptibility to Attack | Notes |

| C2 | Electron-deficient | Nucleophilic | Prone to nucleophilic attack, especially in pyridinium (B92312) salts. |

| C4 | Electron-deficient | Nucleophilic | Also susceptible to nucleophilic addition. |

| C5 | Relatively electron-rich | Electrophilic | A potential site for electrophilic substitution, though often less reactive than the C3 position in pyridine itself. |

| C6 | Electron-deficient | Nucleophilic | Can be targeted for nucleophilic substitution, particularly if a good leaving group is present. |

Stereochemical Control in Ethynyl Group Introduction

The ethynyl group itself is linear and achiral. Therefore, the introduction of the ethynyl group at the C6 position of nicotinonitrile does not inherently create a stereocenter at that position. However, stereochemical considerations can become important in the synthesis of derivatives of this compound where other chiral centers are present in the molecule.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance safety. In the context of synthesizing this compound, a plausible and widely used method is the Sonogashira cross-coupling reaction. researchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. researchgate.net The principles of green chemistry can be systematically applied to this synthetic route to improve its sustainability.

Several key green chemistry principles are particularly relevant to the Sonogashira synthesis of this compound:

Use of Safer Solvents: Traditional Sonogashira reactions often employ polar aprotic solvents like dimethylformamide (DMF), which are effective but pose significant health and environmental risks. researchgate.net Green chemistry encourages the substitution of such hazardous solvents with more benign alternatives. Research has shown that solvents derived from biomass, such as γ-valerolactone (GVL), can be effective and safer media for Sonogashira couplings. rsc.org Water is another green solvent that has been explored for this reaction, often requiring the use of specific catalysts and reaction conditions. researchgate.net

Catalysis: The Sonogashira reaction is inherently catalytic, which aligns with the green chemistry principle of using catalysts over stoichiometric reagents. researchgate.net To further enhance the greenness of the process, research focuses on developing highly efficient catalysts that can be used in very low concentrations. Moreover, the development of heterogeneous catalysts, such as palladium single-atom catalysts, is a significant step forward. hes-so.ch These catalysts can be more easily recovered and reused compared to their homogeneous counterparts, reducing metal contamination in the final product and waste streams. hes-so.ch

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. unifr.ch While some Sonogashira reactions require elevated temperatures, catalyst design plays a role in enabling milder reaction conditions. The choice of base and solvent can also influence the required reaction temperature. rsc.org

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. The Sonogashira coupling generally has a good atom economy, as the primary atoms from both the nicotinonitrile precursor and the ethynyl group are incorporated into the product. Waste is primarily generated from the catalyst, ligands, base, and solvent.

Waste Prevention: The choice of reagents and reaction conditions directly impacts waste generation. For instance, using a recyclable heterogeneous catalyst minimizes waste. hes-so.ch Furthermore, optimizing the reaction to achieve high yields and selectivity reduces the formation of byproducts, thus preventing waste.

The following table summarizes the application of green chemistry principles to the synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis (via Sonogashira Coupling) |

| Prevention | Optimizing reaction conditions to maximize yield and minimize byproduct formation. |

| Atom Economy | The Sonogashira coupling inherently possesses good atom economy. |

| Less Hazardous Chemical Syntheses | Utilizing less toxic starting materials and reagents where possible. |

| Designing Safer Chemicals | Not directly applicable to the synthesis process itself, but to the final product's properties. |

| Safer Solvents and Auxiliaries | Replacing traditional solvents like DMF with greener alternatives such as γ-valerolactone (GVL) or water. researchgate.netrsc.org |

| Design for Energy Efficiency | Employing highly active catalysts that allow for lower reaction temperatures. unifr.ch |

| Use of Renewable Feedstocks | Using biomass-derived solvents like GVL. rsc.org |

| Reduce Derivatives | The direct coupling approach of the Sonogashira reaction avoids the need for protecting groups on the nitrile or ethynyl functionalities in many cases. |

| Catalysis | Utilizing highly efficient and recyclable palladium catalysts, including heterogeneous single-atom catalysts. researchgate.nethes-so.ch |

| Design for Degradation | Not directly applicable to the synthesis process. |

| Real-time analysis for Pollution Prevention | In an industrial setting, in-situ monitoring of the reaction could prevent runaway reactions and byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and flammable solvents and reagents. |

Purification and Isolation Techniques in Synthesis

Following the synthesis of this compound, purification is a critical step to remove unreacted starting materials, catalysts, and byproducts to obtain the compound in high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Chromatographic Methods

Chromatography is a powerful technique for separating components of a mixture. For an organic molecule like this compound, which contains a polar nitrile group and a pyridine ring, several chromatographic methods are suitable.

Column Chromatography: This is a standard and widely used method for the purification of organic compounds in a laboratory setting. researchgate.net A stationary phase, typically silica gel or alumina, is packed into a column. The crude product mixture is then loaded onto the top of the column and eluted with a solvent or a mixture of solvents (the mobile phase). Separation occurs based on the differential adsorption of the components to the stationary phase. For a moderately polar compound like this compound, a typical mobile phase might consist of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297). The polarity of the mobile phase can be gradually increased to elute compounds with increasing polarity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. It is particularly useful for the final purification of small quantities of a compound or for analytical purposes to assess purity. nih.gov For pyridine derivatives, both normal-phase and reversed-phase HPLC can be employed. nih.govnih.gov In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography can be an effective separation technique. Given that this compound is a relatively small molecule, it may be amenable to GC analysis, particularly for assessing purity. nih.gov

The following table outlines common chromatographic methods for the purification of this compound:

| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Principle of Separation |

| Column Chromatography | Silica Gel or Alumina | Hexane/Ethyl Acetate gradient | Adsorption |

| High-Performance Liquid Chromatography (HPLC) - Reversed Phase | C18-modified silica | Water/Acetonitrile or Water/Methanol | Partitioning |

| High-Performance Liquid Chromatography (HPLC) - Normal Phase | Silica Gel | Hexane/Isopropanol | Adsorption |

| Gas Chromatography (GC) | Various (e.g., polar or non-polar capillary columns) | Inert gas (e.g., Helium, Nitrogen) | Partitioning based on volatility and interaction with the stationary phase |

Recrystallization and Other Isolation Procedures

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle behind recrystallization is the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. An ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures. rochester.edu

The process generally involves:

Dissolving the crude solid in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed, which allows for the formation of pure crystals of the desired compound.

Isolating the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering impurities.

Drying the crystals.

For a compound like this compound, which contains a polar pyridine ring and a nitrile group, a moderately polar solvent or a mixture of solvents would likely be suitable for recrystallization. Pyridine and its derivatives can sometimes present challenges in crystallization compared to their non-heteroaromatic counterparts. rochester.edu

Commonly used solvents for the recrystallization of organic compounds are listed in the table below. The optimal solvent or solvent system for this compound would be determined experimentally.

| Solvent | Polarity | Comments |

| Ethanol | Polar | A versatile and commonly used solvent for a wide range of organic compounds. rochester.edu |

| Acetone | Polar Aprotic | Often used in combination with a non-polar solvent like hexane. rochester.edu |

| Ethyl Acetate | Moderately Polar | Can be a good choice for compounds with moderate polarity. rochester.edu |

| Toluene | Non-polar | Can be effective for aromatic compounds. |

| Hexane/Ethyl Acetate Mixture | Variable | The polarity can be fine-tuned by adjusting the ratio of the two solvents. |

| Water | Highly Polar | Generally suitable for highly polar organic compounds, but less likely for this compound unless it forms a salt. rochester.edu |

Other isolation procedures that may be employed during the work-up of the synthesis of this compound include liquid-liquid extraction to separate the product from inorganic salts and highly polar or non-polar impurities before further purification by chromatography or recrystallization.

Chemical Reactivity and Transformative Reactions of 6 Ethynylnicotinonitrile

Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions. The conjugation with the electron-deficient nicotinonitrile ring polarizes the triple bond, influencing its reactivity profile, particularly towards nucleophiles.

The triple bond of 6-ethynylnicotinonitrile can be fully or partially reduced through hydrogenation. The reaction typically proceeds in a stepwise manner, first yielding 6-vinylnicotinonitrile (B102711) and subsequently 6-ethylnicotinonitrile. Complete hydrogenation under more forcing conditions can also reduce the nitrile group and the pyridine (B92270) ring. The choice of catalyst and reaction conditions is crucial for controlling the selectivity of the reduction.

Partial Hydrogenation: Using poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), allows for the selective reduction of the alkyne to a cis-alkene (6-vinylnicotinonitrile).

Complete Hydrogenation: Catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere will typically lead to the complete saturation of the triple bond to form an ethyl group. Depending on the conditions (pressure and temperature), the nitrile group may also be reduced. For instance, hydrogenation of nitriles over nickel catalysts often yields primary amines. mdpi.commdpi.com

Table 1: Hydrogenation Products of this compound

| Product Name | Structure | Conditions/Catalyst |

|---|---|---|

| 6-Vinylnicotinonitrile | H₂, Lindlar's Catalyst |

Note: Structures are illustrative representations.

The triple bond in this compound is "activated" by the adjacent electron-withdrawing nicotinonitrile ring system, making it an electrophilic target for nucleophiles in a conjugate or Michael addition reaction. acs.orgbham.ac.uk This reaction is a powerful method for forming new carbon-heteroatom or carbon-carbon bonds. A wide range of nucleophiles can be employed. acs.orgbham.ac.ukresearchgate.net

Common nucleophiles and their addition products are summarized below:

Thiol-yne Addition: Thiols (R-SH) can add across the triple bond, often catalyzed by a base, to yield vinyl sulfides.

Amino-yne Addition: Primary or secondary amines can add to the alkyne to form enamines or imines after tautomerization. libretexts.orgpressbooks.publibretexts.org

Hydroxyl-yne Addition: Alcohols and water can add to activated alkynes, typically under basic or acidic catalysis, to form vinyl ethers or ketones (after tautomerization of the initial enol product), respectively.

The regioselectivity of the addition is governed by the electronic effects of the nicotinonitrile ring, with the nucleophile typically attacking the β-carbon of the alkyne.

Table 2: Products of Nucleophilic Addition to this compound

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Thiol | Ethanethiol (CH₃CH₂SH) | Vinyl sulfide |

| Amine | Diethylamine ((CH₃CH₂)₂NH) | Enamine |

The ethynyl group readily undergoes electrophilic addition reactions. libretexts.org The reaction with hydrogen halides (HX, where X = Cl, Br, I) is a classic example. The reaction proceeds via a vinyl carbocation intermediate. youtube.comyoutube.com According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the triple bond that already bears more hydrogen atoms (the terminal carbon), while the halide adds to the more substituted carbon (the one attached to the pyridine ring). This leads to the formation of a 6-(1-haloethenyl)nicotinonitrile. Addition of a second equivalent of HX can occur, leading to a geminal dihalide. libretexts.org

The mechanism involves the attack of the pi electrons of the triple bond on the electrophilic hydrogen of the HX molecule, forming the more stable vinyl carbocation, which is then attacked by the halide anion. libretexts.orgyoutube.com

The terminal alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. organic-chemistry.orgsphinxsai.comresearchgate.net The most prominent example is the Huisgen azide-alkyne cycloaddition, which involves the reaction with an organic azide (B81097) (R-N₃) to form a stable, five-membered 1,2,3-triazole ring. wikipedia.org

This reaction is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed version (CuAAC), which proceeds under mild conditions and offers excellent regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. jetir.orgmdpi.com The reaction is highly versatile and tolerates a wide range of functional groups on the azide component. mdpi.comnih.gov

Reaction Scheme: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) this compound + R-N₃ ---(Cu(I) catalyst)--> 6-(1-R-1H-1,2,3-triazol-4-yl)nicotinonitrile

This transformation is exceptionally useful for linking the this compound scaffold to other molecules in fields such as medicinal chemistry and materials science. researchgate.net

Reactions of the Nicotinonitrile Core

The nicotinonitrile core is a pyridine ring, which is an electron-deficient aromatic system. Compared to benzene, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org Any EAS reaction that does occur typically requires harsh conditions and proceeds preferentially at the C-3 and C-5 positions (meta to the nitrogen). aklectures.comquora.comquimicaorganica.org

In this compound, the ring is further deactivated by two additional electron-withdrawing groups: the cyano group at C-3 and the ethynyl group at C-6. Both of these groups are deactivating and act as meta-directors in electrophilic aromatic substitution. wikipedia.orgyoutube.com

The directing effects on the available positions (C-2, C-4, C-5) are as follows:

Nitrogen (at C-1): Directs meta (to C-3 and C-5). Since C-3 is occupied, it directs to C-5.

Cyano group (at C-3): Directs meta (to C-5).

Ethynyl group (at C-6): Directs meta (to C-2 and C-4).

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Vinylnicotinonitrile |

| 6-Ethylnicotinonitrile |

| Lindlar's catalyst |

| Palladium on carbon |

| Platinum(IV) oxide |

| Quinoline |

| 6-(1-haloethenyl)nicotinonitrile |

| 6-(1-R-1H-1,2,3-triazol-4-yl)nicotinonitrile |

| Benzene |

Alkylation and Acylation Reactions

The this compound molecule presents several potential sites for alkylation and acylation, including the pyridine nitrogen, the terminal acetylene, and potentially the carbon skeleton under certain conditions.

N-Alkylation and N-Acylation of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center. It is expected to react with alkyl halides (e.g., methyl iodide) or acyl halides (e.g., acetyl chloride) in classic N-alkylation or N-acylation reactions, respectively. These reactions would result in the formation of a positively charged pyridinium (B92312) salt. The reactivity would be influenced by the electron-withdrawing nature of the cyano and ethynyl groups, which would render the nitrogen less nucleophilic compared to unsubstituted pyridine.

Reactions at the Ethynyl Group: The terminal alkyne features an acidic proton that can be deprotonated by a strong base (like sodium hydride or n-butyllithium) to form a nucleophilic acetylide. This acetylide anion could then participate in nucleophilic substitution reactions with alkyl halides, leading to the extension of the carbon chain at the 6-position. Similarly, acylation could be achieved by reacting the acetylide with an acyl chloride, yielding an alkynyl ketone.

Nitrile Group Transformations

The cyano group (-C≡N) is a highly versatile functional group that can be converted into a variety of other functionalities through several established synthetic routes. nih.govresearchgate.net

Hydrolysis: The nitrile group of this compound is expected to undergo hydrolysis under acidic or basic conditions. researchgate.net Acid-catalyzed hydrolysis would likely proceed via protonation of the nitrogen, followed by nucleophilic attack by water to ultimately yield nicotinic acid derivatives. Basic hydrolysis, involving nucleophilic attack by a hydroxide (B78521) ion, would also lead to the corresponding carboxylic acid. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would provide a route to 6-ethynylpyridin-3-yl)methanamine, a potentially valuable building block.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds are expected to add to the electrophilic carbon of the nitrile group. researchgate.net Subsequent hydrolysis of the resulting imine intermediate would yield a ketone, providing a method for introducing a new carbon-carbon bond and creating more complex molecular architectures. researchgate.net

Cross-Coupling Reactivity and Further Derivatization

The ethynyl group is a key handle for a wide array of powerful cross-coupling reactions, enabling significant molecular diversification.

Expansion of Carbon Scaffolds via Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgchemicalbook.com The terminal alkyne of this compound is an ideal substrate for several such transformations.

Sonogashira Coupling: This reaction would couple the terminal alkyne with aryl or vinyl halides. In a typical Sonogashira reaction, a palladium catalyst, a copper(I) co-catalyst, and a base are used to form a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the halide. This would be a powerful method for synthesizing complex aryl- and vinyl-substituted pyridines.

Heck-type Reactions: While the classic Heck reaction involves alkenes, related palladium-catalyzed reactions could potentially involve the ethynyl group, leading to the formation of more complex unsaturated systems.

Carbonylative Couplings: In the presence of carbon monoxide, palladium catalysts can facilitate carbonylative coupling reactions. This could potentially allow for the introduction of a carbonyl group adjacent to the pyridine ring, leading to the synthesis of various ketone or ester derivatives.

Oxidative Coupling Reactions

Oxidative coupling reactions involve the formation of a new bond between two molecules through an oxidative process, often catalyzed by a transition metal. The terminal alkyne of this compound is a prime candidate for such transformations.

A common example is the Glaser-Hay coupling, where a terminal alkyne undergoes homocoupling in the presence of a copper(I) salt and an oxidant (like oxygen) to form a symmetric 1,3-diyne. Applying this to this compound would be expected to yield 1,4-bis(5-cyanopyridin-2-yl)buta-1,3-diyne. This reaction effectively dimerizes the starting material, creating a larger, conjugated system.

Formation of Conjugated Systems

The presence of alternating single and multiple bonds (pyridine ring and ethynyl group) means that this compound is itself a conjugated system. The reactions described above, particularly Sonogashira and oxidative couplings, are powerful methods for extending this conjugation.

By coupling this compound with other aromatic or unsaturated systems, it is possible to create larger π-systems. These extended conjugated molecules often exhibit interesting photophysical properties, making them relevant in materials science as potential chromophores or components of conductive polymers. The delocalization of electrons across these larger systems generally leads to increased molecular stability and a shift in light absorption to longer wavelengths. For example, the aforementioned 1,3-diyne product from oxidative coupling would possess a significantly more extended conjugated system than the starting material.

Spectroscopic Characterization and Structural Elucidation of 6 Ethynylnicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type of proton, and the number of neighboring protons. For 6-Ethynylnicotinonitrile, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the acetylenic proton. The chemical shifts (δ) and coupling constants (J) of these signals would be crucial for confirming the structure.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-2 | - | - | - |

| H-4 | - | - | - |

| H-5 | - | - | - |

| Ethynyl-H | - | - | - |

No experimental data found in the searched literature.

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. The spectrum for this compound would be expected to show distinct peaks for each of the eight carbon atoms in the molecule, including the two carbons of the ethynyl (B1212043) group, the nitrile carbon, and the five carbons of the pyridine ring.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | - |

| C-3 | - |

| C-4 | - |

| C-5 | - |

| C-6 | - |

| C≡CH | - |

| C≡CH | - |

| CN | - |

No experimental data found in the searched literature.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the complete structural assignment of this compound. COSY experiments would establish the connectivity between protons on the pyridine ring, while HSQC would correlate the proton signals with their directly attached carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for polar molecules. For this compound, ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound.

EI-MS is a hard ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern can provide valuable structural information. The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak (M⁺) and various fragment ions corresponding to the loss of functional groups such as the cyano and ethynyl moieties.

Field Desorption Mass Spectrometry (FD-MS)

Field Desorption Mass Spectrometry (FD-MS) is a soft ionization technique particularly suited for the analysis of non-volatile or thermally labile compounds. The method involves the application of a sample directly onto a specialized emitter, which is then subjected to a high electric field. This strong field facilitates the ionization of analyte molecules, typically through quantum tunneling of an electron, leading to the formation of molecular ions with minimal internal energy. Consequently, FD-MS spectra are characterized by the presence of prominent molecular ion peaks (M⁺•) and a significant reduction or complete absence of fragmentation.

For the structural confirmation of this compound, FD-MS is an invaluable tool. Due to the soft nature of the ionization process, the technique is expected to yield the intact molecular ion, allowing for unambiguous determination of the molecular weight and verification of the elemental composition. The analysis would show a dominant peak corresponding to the molecular radical cation (C₈H₄N₂⁺•). This lack of fragmentation prevents the loss of structural information that can occur with more energetic ionization methods, confirming that the synthesized compound has the correct molecular formula.

The primary expected observation in the FD-MS spectrum of this compound is a signal at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass.

| Compound Name | Molecular Formula | Expected Ion | Calculated m/z |

|---|---|---|---|

| This compound | C₈H₄N₂ | [M]⁺• | 128.0374 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These methods are complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in the molecule's polarizability. shimadzu.com The analysis of the vibrational modes of this compound allows for the confirmation of its key structural features.

The structure of this compound contains three key functional groups whose characteristic vibrations can be readily identified in its IR and Raman spectra: the nitrile group (-C≡N), the terminal ethynyl group (-C≡C-H), and the substituted pyridine ring.

Nitrile Group (C≡N): This group is expected to produce a sharp, intense absorption band in the IR spectrum in the triple bond region. In the Raman spectrum, this vibration is also typically strong.

Ethynyl Group (C≡C-H): The terminal alkyne is characterized by two distinct vibrations. The C≡C stretching vibration appears in the triple bond region, usually with weak to medium intensity in the IR spectrum but strong intensity in the Raman spectrum. The ≡C-H stretching vibration is expected as a sharp, strong band at higher wavenumbers in the IR spectrum.

Pyridine Ring: The aromatic pyridine ring exhibits several characteristic vibrations. These include aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. These ring vibrations provide a "fingerprint" for the heterocyclic core of the molecule.

The expected vibrational frequencies for the primary functional groups of this compound are summarized below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Ethynyl | ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |

| Pyridine | Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Nitrile | C≡N Stretch | 2230-2215 | Strong, Sharp | Strong |

| Ethynyl | C≡C Stretch | 2140-2100 | Medium | Strong |

| Pyridine | C=C, C=N Ring Stretches | 1600-1400 | Medium-Strong | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions between molecular orbitals. helixchrom.com This technique is particularly useful for characterizing compounds with chromophores, especially conjugated π-systems, as the energy of the transitions provides insight into the extent of conjugation.

The molecular structure of this compound features an extended π-conjugated system. The π-electrons of the pyridine ring are in conjugation with the π-systems of both the ethynyl and nitrile substituents. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). helixchrom.com As a result, the molecule is expected to absorb light at longer wavelengths compared to its non-conjugated parent heterocycles.

The primary electronic transitions observable for this compound are expected to be π→π* transitions, which are typically characterized by high molar absorptivity (ε). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Additionally, the presence of the nitrogen atom in the pyridine ring, with its non-bonding lone pair of electrons, allows for the possibility of n→π* transitions. These transitions, involving the promotion of a lone-pair electron to a π* antibonding orbital, are generally of much lower intensity than π→π* transitions. sielc.com

| Transition Type | Orbitals Involved | Expected Intensity | Structural Origin |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | High (ε > 10,000 L mol⁻¹ cm⁻¹) | Extended conjugated system (Pyridine-Ethynyl-Nitrile) |

| n → π | n (N lone pair) → π | Low (ε < 1,000 L mol⁻¹ cm⁻¹) | Pyridine nitrogen lone pair |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used for the assessment of purity of synthesized chemical compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

For a polar, aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method for purity assessment. researchgate.net In this mode, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.com

The purity of a this compound sample would be determined by injecting a solution of the compound into the HPLC system. The components of the sample are separated as they pass through the column, with the target compound ideally eluting as a single, sharp, well-defined peak at a characteristic retention time. A UV detector is appropriate for this analysis, as the conjugated system of the molecule will strongly absorb UV light. dtic.milsielc.com The purity is calculated from the resulting chromatogram by taking the ratio of the peak area of the main product to the total area of all observed peaks.

A plausible set of parameters for an RP-HPLC method to assess the purity of this compound is outlined below.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | UV-Vis Diode Array (DAD) at ~254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Elemental Analysis (e.g., CHN)

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound. For novel or synthesized organic compounds such as this compound, elemental analysis, specifically CHN analysis, is a critical step in verifying the empirical formula and assessing the purity of the sample. This process involves the combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are then separated and quantified to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original compound.

The theoretical elemental composition of this compound can be calculated from its molecular formula, C₈H₄N₂. molbase.com The molecular weight of the compound is 128.13 g/mol . The expected percentages of carbon, hydrogen, and nitrogen are derived from the atomic weights of these elements and the total molecular weight of the compound.

Theoretical Composition:

Carbon (C): 74.99%

Hydrogen (H): 3.15%

Nitrogen (N): 21.86%

While extensive searches of scientific literature and chemical databases were performed, specific experimental elemental analysis data for this compound could not be located in the available resources. Typically, in a research context, the experimentally determined values would be presented alongside the theoretical values to demonstrate the purity and confirm the identity of the synthesized compound. A close correlation between the experimental and theoretical percentages, usually within a margin of ±0.4%, is considered evidence of a successful synthesis and a pure sample.

The data that would be obtained from an elemental analysis is presented in the interactive table below, which currently shows the theoretical values. Had experimental data been available, it would be included for comparison.

Table 1: Elemental Analysis of this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 74.99 | Not Available |

| Hydrogen (H) | 3.15 | Not Available |

| Nitrogen (N) | 21.86 | Not Available |

The absence of published experimental data for the elemental analysis of this compound highlights a potential gap in the documented characterization of this specific compound. Such data would be a valuable addition to the scientific record, providing a key data point for its structural confirmation.

Theoretical and Computational Investigations of 6 Ethynylnicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and structural properties of molecules. These methods, rooted in the principles of quantum mechanics, can provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry and materials science. It offers a balance between accuracy and computational cost, making it suitable for studying a wide range of molecular systems. DFT calculations on molecules analogous to 6-ethynylnicotinonitrile have been successfully employed to understand their structure, reactivity, and spectroscopic properties.

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the equilibrium geometry.

These calculations would likely reveal a planar structure for the pyridine (B92270) ring, with the cyano and ethynyl (B1212043) groups lying in the same plane to maximize conjugation. The bond lengths and angles obtained from the optimization would provide a precise picture of the molecular architecture. For instance, the C≡C bond of the ethynyl group and the C≡N bond of the nitrile group would exhibit characteristic triple bond lengths.

Furthermore, an analysis of the electronic structure would offer insights into the distribution of electrons within the molecule. The calculated Mulliken or Natural Bond Orbital (NBO) charges would indicate the relative electronegativity of the atoms, with the nitrogen atoms of the pyridine ring and the nitrile group expected to carry partial negative charges. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.

Table 1: Hypothetical Optimized Geometry Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value (Å or °) |

| C-C (Pyridine Ring) | 1.39 - 1.40 |

| C-N (Pyridine Ring) | 1.33 - 1.34 |

| C-C≡N | 1.45 |

| C≡N | 1.15 |

| C-C≡CH | 1.43 |

| C≡C | 1.21 |

| C-H (Ethynyl) | 1.06 |

| ∠C-C-C (Pyridine Ring) | 118 - 121 |

| ∠C-N-C (Pyridine Ring) | 117 |

Note: This data is representative and based on typical values for similar molecular fragments.

DFT calculations are also highly effective in predicting various spectroscopic parameters, which can be invaluable for interpreting experimental data.

NMR Shifts: By calculating the magnetic shielding tensors, one can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can aid in the structural elucidation of the molecule and the assignment of experimental signals.

IR Frequencies: The vibrational frequencies calculated using DFT correspond to the peaks in an Infrared (IR) spectrum. These calculations can help in identifying the characteristic vibrational modes of the functional groups present, such as the C≡N stretch of the nitrile group and the C≡C and ≡C-H stretches of the ethynyl group.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in an Ultraviolet-Visible (UV-Vis) spectrum. This can provide insights into the electronic transitions occurring within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| 13C NMR | Chemical Shift (C≡N) | ~118 ppm |

| 13C NMR | Chemical Shift (C≡CH) | ~80-90 ppm |

| IR | Vibrational Frequency (C≡N stretch) | ~2230 cm-1 |

| IR | Vibrational Frequency (C≡C stretch) | ~2100 cm-1 |

| IR | Vibrational Frequency (≡C-H stretch) | ~3300 cm-1 |

| UV-Vis (TD-DFT) | λmax | ~250-300 nm |

Note: These are estimated values based on computational studies of similar compounds.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, especially for smaller molecules.

For a molecule like this compound, ab initio calculations could be used to benchmark the results obtained from DFT. For example, high-level ab initio calculations could provide a very accurate determination of the molecular geometry and electronic properties, which can then be used to assess the performance of different DFT functionals. These methods are particularly valuable for studying systems where electron correlation effects are significant.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a detailed picture of the electronic structure of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules on a larger scale and over time.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of a conformational analysis would be the rotation of the ethynyl group relative to the pyridine ring.

Due to the sp-hybridization of the carbon atoms in the ethynyl group, this substituent is linear. Molecular modeling studies would likely confirm that the most stable conformation is one where the ethynyl and nitrile groups are coplanar with the pyridine ring, maximizing electronic conjugation. The energy barrier for rotation around the C-C single bond connecting the ethynyl group to the ring could be calculated, which would provide information about the rigidity of the molecule. It is expected that this rotational barrier would be relatively small, but the planar conformation would be the global energy minimum. Computational analyses of related ethynylpyridine systems have shown a preference for specific conformations that influence their macroscopic properties. acs.orgnih.gov

Intermolecular Interactions and Binding Site Predictions

Theoretical studies into this compound focus on predicting its behavior at a molecular level, particularly the non-covalent forces that govern its interactions with biological macromolecules. The primary types of intermolecular interactions anticipated for this compound involve its key functional groups: the pyridine ring, the nitrile group, and the ethynyl group.

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic system itself can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Nitrile Group (-C≡N): The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor. The linear geometry and electron distribution of this group also contribute to dipole-dipole interactions.

Ethynyl Group (-C≡CH): The terminal hydrogen on the ethynyl group can act as a weak hydrogen bond donor. The triple bond creates a region of high electron density, allowing for potential π-interactions with electron-deficient species or metal cations.

Computational methods are essential for predicting the specific binding sites of this compound on target proteins. These methods can be broadly categorized as sequence-based or structure-based. nih.gov When the three-dimensional structure of a target protein is known (obtained through X-ray crystallography or NMR, for example), structure-based algorithms are employed. nih.govijsdr.org These tools analyze the protein's surface to identify cavities or "pockets" with suitable geometric and chemical properties for ligand binding. Algorithms like eFindSite use meta-threading and machine learning to improve the accuracy of identifying these sites, even when only weakly homologous protein structures are available. scispace.com The predicted binding mode is influenced by the sum of intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, which collectively determine the stability of the ligand-receptor complex. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational approaches used to establish a correlation between the chemical structure of a compound and its biological activity. These models are fundamental in drug discovery for optimizing lead compounds.

Ligand-Based Drug Design Approaches

In scenarios where the 3D structure of the biological target is unknown, ligand-based drug design (LBDD) is the preferred strategy. nih.gov This approach relies on analyzing a set of known active and inactive molecules to develop a predictive model. nih.gov For a compound like this compound, a key LBDD method is pharmacophore modeling. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings) that are critical for biological activity.

By comparing the structures of a series of analogs of this compound with their measured activities, a pharmacophore hypothesis can be generated. This model can then be used as a 3D query to screen large virtual databases for structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. nih.govugm.ac.id Three-dimensional QSAR (3D-QSAR) is another powerful LBDD technique that correlates the biological activity of molecules with their 3D properties, such as steric and electrostatic fields. nih.gov

Structure-Based Drug Design Methodologies

When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) offers a more direct approach to inhibitor design. encyclopedia.pub The core of SBDD is molecular docking, a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a target. nih.gov

In the context of this compound, docking simulations would place the molecule into the active site of its target protein. The program would then calculate a "docking score," which estimates the Gibbs free energy of binding (ΔG_bind), to predict its binding affinity. encyclopedia.pub Analysis of the resulting docked pose reveals specific intermolecular interactions, such as hydrogen bonds between the nitrile nitrogen and a donor residue in the active site, or π-stacking of the pyridine ring. nih.govcrystaledges.org This detailed structural information allows medicinal chemists to rationally design modifications to the this compound scaffold to enhance these interactions and improve potency. crystaledges.org

Descriptors and Physicochemical Parameters in QSAR (e.g., lipophilicity, electron distribution, size)

QSAR models are built upon the principle that the biological activity of a chemical is a function of its physicochemical properties. nih.gov These properties are quantified by molecular descriptors, which are numerical values derived from the chemical structure. For this compound, key descriptors would include:

| Descriptor Category | Specific Descriptor Example | Relevance to Biological Activity |

| Lipophilicity | LogP (octanol-water partition coefficient) | Influences membrane permeability and transport to the target site. |

| Electronic | Dipole Moment, Atomic Partial Charges | Governs electrostatic interactions, hydrogen bonding capacity, and metabolic stability. |

| Steric/Topological | Molecular Weight, Molecular Volume, Polar Surface Area (PSA) | Relates to the size and shape of the molecule, affecting its fit within the binding site. |

The distribution of electrons within the molecule, arising from the electronegative nitrogen atoms and the π-systems of the ring and triple bonds, is a critical electronic descriptor. wikipedia.org These descriptors are used as variables in statistical models (e.g., multiple linear regression, machine learning algorithms) to create a mathematical equation that relates the structure to the observed activity. youtube.com

Computational Toxicology Predictions

An essential part of modern drug discovery is the early assessment of potential toxicity to minimize failures in later developmental stages. nih.gov Computational toxicology utilizes computer models to predict the adverse effects of chemicals based on their structure. nih.gov These in silico methods are valuable for prioritizing compounds and identifying potential liabilities before extensive in vitro or in vivo testing. yale.eduinotiv.com

For this compound, various QSAR-based toxicology models can be applied to predict a range of toxicity endpoints. These predictions are based on identifying structural alerts—substructures that are known to be associated with specific types of toxicity.

| Toxicity Endpoint | Prediction Method | Relevance |

| Mutagenicity (Ames test) | QSAR models (e.g., based on structural alerts) | Predicts the potential of the compound to cause DNA mutations, a key indicator of carcinogenicity. |

| Carcinogenicity | Statistical models trained on rodent carcinogenicity data | Assesses the long-term risk of the compound causing cancer. |

| Hepatotoxicity | Models based on known liver toxicants | Predicts the potential for drug-induced liver injury. |

| Cardiotoxicity (hERG inhibition) | Pharmacophore and docking models for the hERG channel | Assesses the risk of causing cardiac arrhythmias. |

These predictive tools help to build a preliminary safety profile for the compound, guiding further experimental testing and potential structural modifications to mitigate identified risks. inotiv.com

Biomedical and Material Science Applications of 6 Ethynylnicotinonitrile and Its Derivatives

Applications in Neuropharmacology

Derivatives of 6-ethynylnicotinonitrile have demonstrated a remarkable range of activities within the central nervous system, positioning them as promising candidates for the development of novel therapeutics for neurological and psychiatric conditions. Their ability to modulate various neurotransmitter receptors allows for the fine-tuning of neuronal signaling, offering potential treatments for disorders characterized by receptor dysfunction.

Modulation of Nervous System Receptors

The core structure of this compound serves as a valuable pharmacophore for the development of ligands that can selectively target and modulate the activity of various nervous system receptors. This has led to the discovery of compounds with specific agonistic or antagonistic profiles, which are crucial for correcting the imbalances in neurotransmission that underlie many neurological disorders.

Derivatives of this compound have been investigated for their ability to act as both agonists, which activate receptors, and antagonists, which block receptor activity. For instance, certain pyridine (B92270) and pyrimidine (B1678525) derivatives have been evaluated for their binding affinity at nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. While many of these compounds show high affinity for the α4β2* subtype, the introduction of a pyrimidine ring in place of the pyridine can influence affinity at the α6β2* subtype, highlighting the potential for scaffold modification to achieve receptor selectivity. nih.gov

The following table summarizes the binding affinities of selected pyridine/pyrimidine derivatives at different nAChR subtypes.

| Compound | α4β2* Ki (nM) | α6β2* Ki (nM) |

| 11a | 1.3 | 14 |

| 11b | 2.5 | 29 |

| 15a | 0.23 | 118 |

| 15b | 0.44 | 325 |

| 20a | 0.52 | 1.1 |

| 20b | 1.1 | 0.7 |

| 23a | 1.2 | 1.5 |

| 23b | 0.8 | 1.2 |

Data sourced from reference nih.gov

A significant area of research for this compound derivatives has been their role as allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). These receptors are implicated in a variety of neurological and psychiatric disorders, making them an attractive therapeutic target.

One notable derivative, N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172) , has been identified as a potent and selective positive allosteric modulator (PAM) of mGluR5. In preclinical studies, this compound has demonstrated the ability to reverse amphetamine-induced hyperlocomotion in rats, a model predictive of antipsychotic activity. This suggests that mGluR5 PAMs derived from the this compound scaffold could offer a novel therapeutic approach for schizophrenia.

Research in Neurodegenerative Disorders

The unique chemical properties of this compound derivatives have also led to their investigation in the context of neurodegenerative diseases, particularly Alzheimer's disease. Researchers are exploring their potential to interfere with the pathological processes that drive these conditions.

The accumulation of amyloid-beta (Aβ) peptides in the brain is a key pathological hallmark of Alzheimer's disease. The production of Aβ is initiated by the enzymatic activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Therefore, inhibiting BACE1 is a major therapeutic strategy.

Research into heterocyclic amines, a class of compounds that includes derivatives of this compound, has identified molecules with BACE1 inhibitory activity. For example, certain synthesized compounds based on a heterocyclic amine scaffold have shown inhibitory activity against BACE1 with IC50 values in the micromolar range. nih.gov

The following table presents the BACE1 inhibitory activity of selected heterocyclic amine derivatives.

| Compound | BACE1 IC50 (μM) |

| F2S4-m | 15.97 |

| F3S4-m | 8.38 |

Data sourced from reference nih.gov

While specific derivatives of this compound for amyloid beta detection have not been extensively reported, the development of fluorescent probes for Aβ plaques is an active area of research. nih.gov The structural features of the this compound scaffold, including its conjugated system, suggest that it could be a viable core for the design of novel fluorescent probes for imaging Aβ deposits.

As mentioned previously, the modulation of mGluR5 by this compound derivatives holds promise for the treatment of schizophrenia. The ability of compounds like VU0360172 to reverse behavioral abnormalities in animal models suggests a potential to address the positive symptoms of the disorder.

Furthermore, the cognitive deficits associated with schizophrenia are a major area of unmet medical need. The alpha7 nicotinic acetylcholine receptor (α7 nAChR) has been identified as a key target for improving cognition in schizophrenia. While direct studies on this compound derivatives are limited, research on related nicotinic agonists has shown promise. For instance, the α7 nAChR partial agonist SSR180711 has been shown to alleviate cognitive deficits in animal models of schizophrenia. nih.gov This highlights the potential for developing this compound-based compounds that target the α7 nAChR to address the cognitive impairments in this debilitating illness.

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. For derivatives of nicotinonitrile, SAR studies have been crucial in the development of potent inhibitors for various protein kinases, which are key regulators of cellular processes and frequent targets in cancer therapy.

Research into compounds featuring the nicotinonitrile scaffold has revealed that specific substitutions on the pyridine ring are critical for biological activity. For instance, in the development of irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases, a series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles were synthesized. nih.gov These studies highlighted that incorporating Michael acceptors, such as butynamide or crotonamide (B15916) groups, at the 6-position led to compounds with enhanced biological properties due to their ability to form covalent bonds with the target enzymes. nih.gov The nature and placement of solubilizing groups on these acceptors were also found to significantly influence both reactivity and in vivo activity. nih.gov

Similarly, the optimization of 2,4-diaminopyrimidines as c-jun N-terminal kinase (JNK) inhibitors demonstrated the importance of the scaffold's substitution pattern for achieving cellular potency. epa.gov Although not directly involving this compound, these studies on related nitrogen-containing heterocyclic compounds underscore a common principle: the core ring system (like pyridine or pyrimidine) provides a foundational structure for orienting functional groups, while specific substituents dictate the potency and selectivity of interaction with therapeutic targets. epa.govresearchgate.net For example, in a series of Bruton's tyrosine kinase (BTK) inhibitors, the 6-amino-1,3,5-triazine scaffold was optimized to yield compounds with significant BTK inhibition and anti-proliferative activity against cancer cell lines. researchgate.net

The general strategy often involves identifying a lead compound and then systematically modifying its peripheral chemical groups to probe the steric and electronic requirements of the biological target's binding site. dntb.gov.ua This iterative process of synthesis and biological testing allows for the construction of a detailed SAR model, guiding the design of more effective therapeutic agents. dntb.gov.uawikipedia.org

Table 1: SAR Insights from Nicotinonitrile-Related Kinase Inhibitors

| Target Kinase | Core Scaffold | Key Structural Features for Activity | Reference |

|---|---|---|---|

| EGFR/HER-2 | 4-Anilinoquinoline-3-carbonitrile | Michael acceptors at the 6-position; Water-solubilizing substituents on the acceptor. | nih.gov |

| JNK2 | 2,4-Diaminopyrimidine | Optimization of substitutions on the core scaffold to improve cell potency. | epa.gov |

| BTK | 6-Amino-1,3,5-triazine | Irreversible binding moieties and specific substitutions on the triazine ring. | researchgate.net |

| Tyrosine Kinases | Pyrazolopyridine/Cyclopentapyridine | Addition of imino moieties to the nicotinonitrile-containing fused ring system. | nih.gov |

Antimicrobial and Pest Control Research

The inherent biological activity of the pyridine nucleus has prompted investigations into this compound derivatives for applications in controlling harmful organisms, including fungi and insects.

Research into nicotinamide (B372718) and coumarin (B35378) derivatives has provided a basis for exploring the antifungal potential of related heterocyclic compounds. A series of nicotinamide derivatives were synthesized and evaluated for their activity against Candida albicans, a common fungal pathogen. youtube.com One compound, in particular, demonstrated significant fungicidal, anti-hyphal, and anti-biofilm activities by disrupting the fungal cell wall. youtube.com The SAR study from this research revealed that the specific positioning of amino and isopropyl groups was critical for its potent antifungal effect. youtube.com

Similarly, studies on coumarin derivatives, which also feature a heterocyclic ring system, have identified compounds with significant antifungal activity against Aspergillus species. nih.govnih.gov SAR analysis of these compounds showed that O-substitutions, the presence of a short aliphatic chain, and the inclusion of electron-withdrawing groups like nitro (NO₂) or acetate (B1210297) moieties were favorable for activity. nih.govnih.gov For instance, the compound 7-hydroxy-6-nitro-2H-1-benzopyran-2-one was found to inhibit both mycelial growth and conidia germination by affecting the fungal cell wall structure. aun.edu.egnih.gov

These findings suggest that the nicotinonitrile scaffold, particularly when substituted with appropriate functional groups, could be a promising starting point for the development of new antifungal agents. The electron-withdrawing nature of the cyano and ethynyl (B1212043) groups in this compound may contribute to its potential bioactivity.

Table 2: Research Findings on Antifungal Activity of Related Heterocyclic Compounds

| Compound Class | Fungal Target | Key Findings | Reference |

|---|---|---|---|

| Nicotinamide Derivatives | Candida albicans | A derivative with an MIC of 0.25 µg/mL; activity linked to cell wall disruption. youtube.com | youtube.com |

| Coumarin Derivatives | Aspergillus species | MIC values as low as 16 µg/mL; activity enhanced by electron-withdrawing groups. nih.govaun.edu.eg | nih.govaun.edu.eg |

The pyridine ring is a core component of neonicotinoids, a major class of neuro-active insecticides chemically similar to nicotine. nih.gov These compounds act on the central nervous system of insects. epa.gov Nicotinonitrile (cyanopyridine) and its derivatives have been reported to possess significant biological activities, including insecticidal properties.

The mechanism of action for neonicotinoids involves their interaction with the nicotinic acetylcholine receptor (nAChR) in insects. Structural factors, such as the presence of a 3-pyridylmethylamine moiety and specific substituents on the pyridine ring, are crucial for this interaction. For instance, a chlorine atom at the 6-position of the pyridyl group, as seen in many commercial neonicotinoids, increases both binding affinity to the receptor and the compound's hydrophobicity, thereby enhancing insecticidal activity. The ethynyl group at the 6-position of this compound offers a point for structural modification and could influence the molecule's interaction with insect receptors, making it a subject of interest for pest control research.

Development of Optoelectronic Materials

The combination of an electron-withdrawing nitrile group and a π-conjugating ethynyl group makes this compound a valuable building block for organic materials with interesting optical and electronic properties.

Derivatives of nicotinonitrile have been synthesized to create highly efficient fluorescent dyes. These compounds can exhibit strong solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent. This property is highly desirable for creating environmentally sensitive fluorescent probes. For example, a series of 4-amino-2-chloro-6-arylpyridine-3,5-dicarbonitriles were shown to have high relative fluorescence quantum yields (up to 0.92), making them bright fluorophores.